molecular formula C13H21N5 B11734404 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11734404
M. Wt: 247.34 g/mol
InChI Key: MFPBNSJLUKVUDS-UHFFFAOYSA-N
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Description

The compound 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine (CAS: 1415719-57-1) is a bis-pyrazole derivative with dual substitution at both the pyrazole rings. Its molecular formula is C₁₃H₂₂N₆, and it features ethyl and methyl groups at specific positions, creating a symmetrical yet sterically hindered structure. This compound is synthesized via regioselective alkylation or reductive amination reactions, as reported in synthetic protocols for related pyrazole amines .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

2-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-17-9-12(11(4)16-17)8-14-13-7-10(3)15-18(13)6-2/h7,9,14H,5-6,8H2,1-4H3

InChI Key

MFPBNSJLUKVUDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=CC(=NN2CC)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves multi-step reactions. One common route includes the alkylation of 3-methyl-1H-pyrazole with ethyl halides under basic conditions to introduce the ethyl groups. This is followed by the formation of the second pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides or acyl chlorides, leading to the formation of substituted pyrazole derivatives.

Scientific Research Applications

Antioxidant Activity

Research has shown that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have indicated that related compounds can effectively scavenge free radicals, thereby reducing oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For example, derivatives similar to 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine have shown promising results in inhibiting the growth of colorectal carcinoma cells .

Enzyme Inhibition

Pyrazole compounds have been investigated for their ability to inhibit specific enzymes involved in disease pathways. This mechanism is crucial for developing drugs targeting metabolic pathways in cancer and other diseases .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Various reagents and conditions are employed to facilitate the formation of the desired structure, highlighting the complexity and importance of synthetic methodologies in drug development .

Case Study 1: Antioxidant Evaluation

A study focused on synthesizing novel pyrazole derivatives demonstrated that certain compounds exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid. The most potent compound showed a significant ability to reduce oxidative stress markers in vitro, indicating its potential for therapeutic applications .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation assessed the anticancer properties of pyrazole derivatives similar to the compound . The results indicated dose-dependent cytotoxic effects on RKO colorectal carcinoma cells, with some derivatives inducing apoptosis through specific cellular pathways .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and other therapeutic effects . The compound may also interact with various receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyrazole-Based Amines

The target compound belongs to a broader class of pyrazole amines, where variations in substituents and connectivity significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Key Properties
Target Compound C₁₃H₂₂N₆ 262.36 Dual ethyl and methyl groups at pyrazole rings ~95% purity High steric hindrance, symmetrical structure
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine HCl C₁₂H₁₉ClFN₅ 287.77 Fluoroethyl group N/A Enhanced polarity due to fluorine; hydrochloride salt improves solubility
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₄N₄ 202.26 Pyridinyl and cyclopropyl groups 17.9% Lower molecular weight; aromatic pyridine enhances π-stacking interactions
1-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine C₁₁H₁₂FN₃ 205.23 Fluorophenylmethyl group N/A Fluorine introduces electronegativity; potential for enhanced binding affinity
1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine C₁₃H₂₂ClN₅ 283.80 Chlorine substitution N/A Chlorine increases lipophilicity; potential for altered pharmacokinetics

Physicochemical and Spectroscopic Properties

  • NMR Data : The target compound’s ¹³C NMR profile (similar to analogs in ) would show peaks near δ 150–138 ppm for pyrazole carbons and δ 50–14 ppm for alkyl groups.
  • logP and Solubility : Fluorinated analogs (e.g., the hydrochloride salt in ) exhibit lower logP values (~2.02) compared to the target compound, suggesting better aqueous solubility .

Biological Activity

The compound 1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine is a derivative of pyrazole, a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

The molecular formula for the compound is C10H15N5C_{10}H_{15}N_5 with a molecular weight of approximately 205.26 g/mol. The structural formula can be represented as follows:

IUPAC Name 1EthylN[(1ethyl3methyl1Hpyrazol4yl)methyl]3methyl1Hpyrazol5amine\text{IUPAC Name }this compound

Biological Activity Overview

Recent studies have demonstrated that pyrazole derivatives exhibit a range of biological activities, particularly in the context of cancer treatment. The following sections outline key findings related to the biological activity of the compound.

Anticancer Activity

Numerous studies have explored the anticancer potential of pyrazole derivatives, including the compound .

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)3.79Significant cytotoxicity
NCI-H460 (Lung Cancer)42.30Moderate cytotoxicity
HepG2 (Liver Cancer)54.25Reduced proliferation
HeLa (Cervical Cancer)38.44Inhibition of growth

In a study by Wei et al., derivatives similar to this compound showed promising results against various cancer cell lines, indicating potential for further development as anticancer agents .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, compounds containing the pyrazole scaffold have been shown to inhibit Aurora-A kinase, which is crucial for cell cycle regulation .

Anti-inflammatory Activity

In addition to their anticancer properties, certain pyrazole derivatives have demonstrated anti-inflammatory effects. The introduction of specific substituents on the pyrazole ring can enhance these properties, making them suitable candidates for treating inflammatory diseases .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Study on MDA-MB-231 Cells : A compound structurally related to our target showed significant antiproliferative activity against breast cancer cells with an IC50 value indicative of strong efficacy .
  • Evaluation Against HepG2 Cells : Another study focused on the hepatotoxicity and anticancer activity against HepG2 cells, revealing that modifications in the molecular structure can lead to improved selectivity towards cancerous cells while sparing normal cells .

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